![molecular formula C20H31N3O5 B2596368 Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate CAS No. 2097923-20-9](/img/structure/B2596368.png)
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps . The exact process may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be determined through various methods . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various methods . The exact properties would depend on the specific synthesis process used .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anticancer Drug Intermediate : This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its importance is highlighted by its role in the development of compounds targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which plays a significant role in cell growth and survival. The efficient and high-yield synthesis method established for this compound facilitates the development of potent anticancer drugs that can potentially overcome drug resistance problems (Zhang et al., 2018).
Chemical Space Exploration : The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the query compound, provides a pathway to novel compounds by enabling selective derivation on the azetidine and cyclobutane rings. This approach opens up access to chemical spaces complementary to piperidine ring systems, underscoring the potential of such intermediates in discovering new biologically active molecules (Meyers et al., 2009).
Nociceptin Antagonist Synthesis : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin antagonists, illustrates the importance of such compounds in therapeutic applications. The method includes diastereoselective reduction and isomerization steps, highlighting the compound's role in creating drugs aimed at pain management and possibly other neurological disorders (Jona et al., 2009).
Enzyme Inhibition Studies : The compound's derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a key enzyme in folate-mediated one-carbon metabolism. Despite structural modifications aimed at enhancing enzyme binding and inhibition, the results highlight the intricate balance between structural changes and biological activity, providing insights into designing more effective enzyme inhibitors (Rosowsky et al., 1994).
Propiedades
IUPAC Name |
tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPTKSDLPAAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


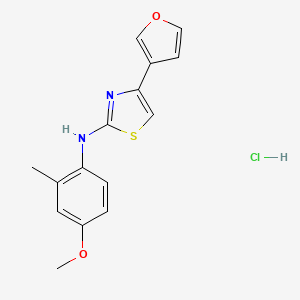
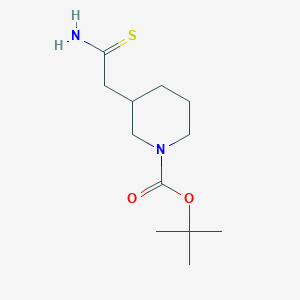
![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)
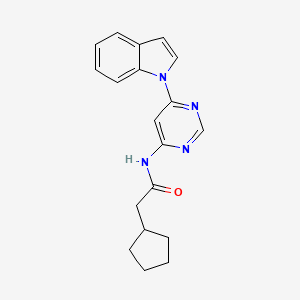

![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)
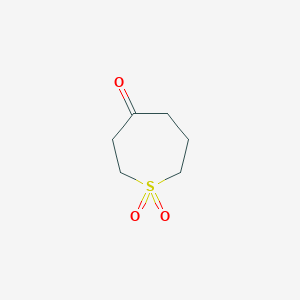

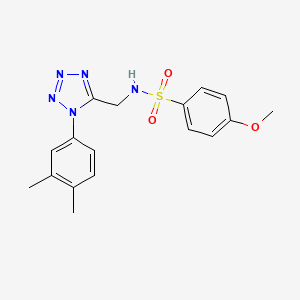

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2596306.png)
![1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2596307.png)